molecular formula C14H12F3N5O B2892404 5-Amino-1-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide CAS No. 956042-52-7

5-Amino-1-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2892404
CAS No.: 956042-52-7
M. Wt: 323.279
InChI Key: MAIRSGZKKBNJKM-UHFFFAOYSA-N
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Description

5-Amino-1-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a cyanoethyl group, and a trifluoromethylphenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole core, followed by subsequent functionalization to introduce the cyanoethyl and trifluoromethylphenyl groups.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 5-nitro-1-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide.

  • Reduction: Formation of 5-amino-1-(2-aminoethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide.

  • Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

  • Industry: It can be employed in the manufacture of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 5-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile: Lacks the trifluoromethyl group.

  • 5-Amino-1-(2-cyanoethyl)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide: Similar structure but with a methyl group instead of trifluoromethyl.

Uniqueness: The presence of the trifluoromethyl group in this compound enhances its chemical and biological properties, making it more potent and stable compared to similar compounds without this group.

This detailed overview provides a comprehensive understanding of 5-Amino-1-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

5-amino-1-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5O/c15-14(16,17)9-3-1-4-10(7-9)21-13(23)11-8-20-22(12(11)19)6-2-5-18/h1,3-4,7-8H,2,6,19H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIRSGZKKBNJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(N(N=C2)CCC#N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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